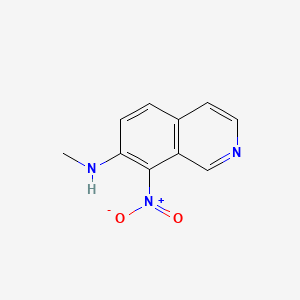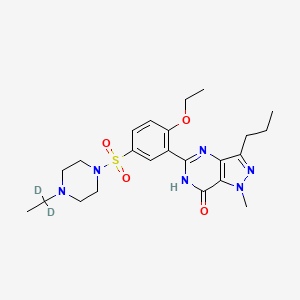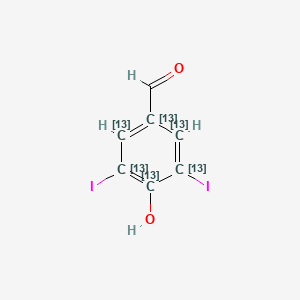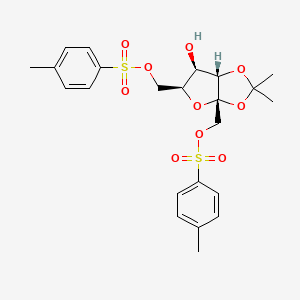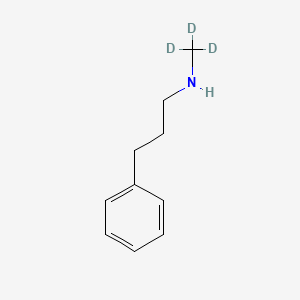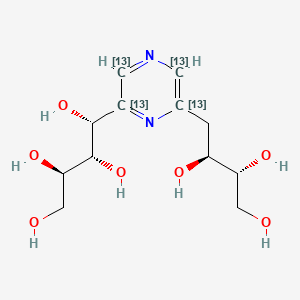
2,6-Deoxyfructosazine-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Deoxyfructosazine-13C4 is a labeled compound that is incorporated in tobacco flavor additives . It has a molecular weight of 308.27 and a molecular formula of C8 [13C]4H20N2O7 .
Synthesis Analysis
The synthesis of 2,6-Deoxyfructosazine can be achieved through a one-pot dehydration process. This process involves converting D-glucosamine hydrochloride into 2,6-Deoxyfructosazine .Molecular Structure Analysis
The molecular structure of 2,6-Deoxyfructosazine-13C4 is represented by the formula C8 [13C]4H20N2O7 . The structure includes a pyrazine ring, which is a six-membered ring containing two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The formation of 2,6-Deoxyfructosazine involves reactions between reducing sugars and NH3 . An arylboronic acids catalyzed upgrade of glucosamines in aqueous solution for deoxyfructosazine has also been reported .Physical And Chemical Properties Analysis
2,6-Deoxyfructosazine-13C4 is a pale beige to tan solid . It is soluble in water . The compound has a molecular weight of 308.27 and a molecular formula of C8 [13C]4H20N2O7 .Applications De Recherche Scientifique
Synthesis and Characterization
2,6-Deoxyfructosazine has been synthesized from glucose and ammonium formate, with its decomposition studied in the context of tobacco smoke, where it decomposes to produce various pyrazines upon smoking, highlighting its potential application in flavor chemistry and tobacco research (Shu Long et al., 2011). Additionally, water-compatible imprinted polymers for in situ produced fructosazine and 2,5-deoxyfructosazine have been developed, indicating applications in selective sensing and quantification in natural samples, such as plant or food sources (N. Henry et al., 2012).
Biomass Conversion
The conversion of cellobiose and inulin to deoxyfructosazine in aqueous solutions has been investigated, demonstrating the potential of biomass as a source for high value-added chemicals, such as 2,6-deoxyfructosazine and its analogs (Suxiang Wu et al., 2011). This showcases the relevance of 2,6-deoxyfructosazine in green chemistry and sustainable chemical synthesis.
Mechanistic Insights and Catalysis
Studies on the selective conversion of glucosamine to deoxyfructosazine and fructosazine with additives provide insights into the mechanistic aspects and the role of catalysts in enhancing yields, with implications for the synthesis of nitrogen-containing heterocycles and potential pharmacological agents (Lingyu Jia et al., 2017). The use of amino acid ionic liquids as catalysts in this conversion process also highlights innovative approaches in green chemistry and catalysis (Pengfei Liu et al., 2021).
Analytical Method Development
The development of methods for the determination of deoxyfructosazine in tobacco using silylation derivatization coupled with gas chromatography emphasizes the importance of analytical chemistry in identifying and quantifying components in complex mixtures, with applications in food and tobacco industry quality control (Chen Yi-yan, 2011).
Gas Phase Reactions and Synthetic Methods
The study of gas phase Gutknecht self-condensation of D-glucosamine hydrochloride to deoxyfructosazine under atmospheric pressure chemical ionization conditions provides insights into synthetic methods and mechanistic pathways, suggesting new approaches for the synthesis of such compounds (Hao-yang Wang et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The direct integration of deoxyfructosazine into the development of renewable chemicals and functional materials might be a practical way for utilization of chitin as a renewable nitrogen source . The compound shows potential for use in the pharmaceutical and food industries, as well as a promising bio-based platform for specialty chemicals and sustainable functional materials .
Propriétés
IUPAC Name |
(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl](2,3,5,6-13C4)pyrazin-2-yl]butane-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHUNOHYVYVNIP-ORHSJBJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C](N=[13C]([13CH]=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Deoxyfructosazine-13C4 | |
CAS RN |
1246817-52-6 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

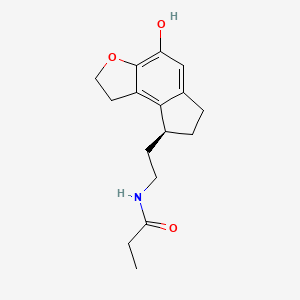
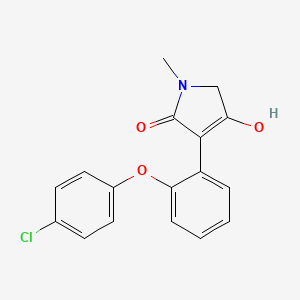
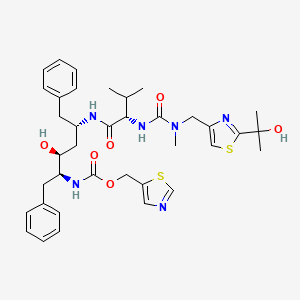
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)
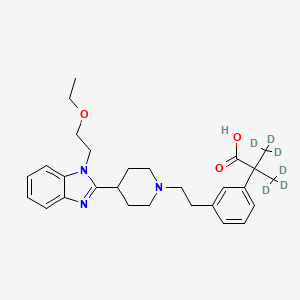
![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)
